molecular formula C13H12ClN3O2 B2804198 N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 923230-25-5

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2804198
CAS RN: 923230-25-5
M. Wt: 277.71
InChI Key: PPYMZFCQMCZNOQ-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Isothiocyanates, for example, have been synthesized from amines and phenyl isothiocyanate via replacement reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and solubility. These properties can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research into N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and its derivatives has shown promising applications in the field of medicinal chemistry, particularly in the development of antimicrobial and antitumor agents. A variety of derivatives have been synthesized and evaluated for their biological activities, demonstrating the compound's potential as a basis for the development of new therapeutic agents.

  • Antimycobacterial Activity : Some derivatives have been found to possess significant antimycobacterial activity, with certain compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 1.56–6.25 µg/mL against Mycobacterium tuberculosis, showcasing their potential in combating tuberculosis (Zítko et al., 2013) Molecules.

  • Antibacterial and Antifungal Activities : The compound's derivatives have also been explored for their antibacterial and antifungal properties. Certain derivatives have shown broad-spectrum activity against bacterial strains such as Staphylococcus aureus and fungal strains like Aspergillus fumigatus, suggesting their utility in addressing various microbial infections (El-Sehrawi et al., 2015) International Journal of Chemistry.

  • Antitumor Activity : Besides antimicrobial activities, certain derivatives have been evaluated for their antitumor potential. One study synthesized a derivative that inhibited the proliferation of cancer cell lines, indicating the compound's potential application in cancer therapy (Hao et al., 2017) Journal of Chemical Research.

  • Cytotoxicity and SAR Studies : Structure-activity relationship (SAR) studies on these compounds have provided insights into their molecular properties that influence biological activity. This includes investigations into the cytotoxicity of the compounds against various cancer cell lines, aiding in the design of more effective and selective therapeutic agents (Zítko et al., 2015) Chemical Papers.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for handling and storage .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)7-11(8)15-13(19)10-5-6-12(18)17(2)16-10/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMZFCQMCZNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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